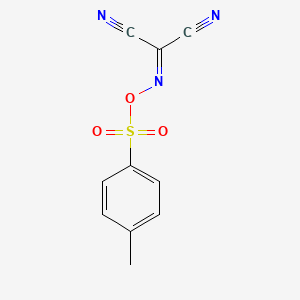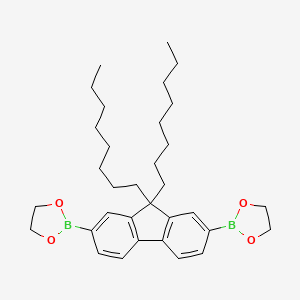
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
描述
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is a boronic ester derivative of fluorene. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure, which includes two boronic ester groups and a dioctylfluorene core, makes it a valuable building block in the synthesis of conjugated polymers and small molecules for electronic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Alkylation: The brominated fluorene is then alkylated with octyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dioctyl groups at the 9 position.
Borylation: The final step involves the palladium-catalyzed borylation of the brominated, dioctyl-substituted fluorene using bis(pinacolato)diboron (B2Pin2) to introduce the boronic ester groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and borylation steps, which improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and column chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester groups react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Strong bases (e.g., NaH) and alkylating agents (e.g., alkyl halides).
Major Products
Suzuki-Miyaura Coupling: Conjugated polymers and small molecules with extended π-systems.
Oxidation: Boronic acid derivatives.
Substitution: Fluorene derivatives with different alkyl or aryl groups.
科学研究应用
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Polymer Chemistry: Employed in the preparation of conjugated polymers for electronic and optoelectronic applications.
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.
作用机制
The mechanism of action of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in electronic applications involves the formation of extended π-conjugated systems through coupling reactions. These conjugated systems facilitate efficient charge transport and light emission, making the compound valuable in the development of high-performance electronic devices. The boronic ester groups play a crucial role in the Suzuki-Miyaura coupling reactions, enabling the formation of complex molecular architectures.
相似化合物的比较
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boronic ester derivative used in organic electronics.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene: A similar compound with hexyl groups instead of octyl groups.
Uniqueness
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is unique due to its dioctyl substitution, which enhances its solubility and processability compared to compounds with shorter alkyl chains. This makes it particularly suitable for solution-based processing techniques used in the fabrication of electronic devices.
属性
IUPAC Name |
2-[7-(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48B2O4/c1-3-5-7-9-11-13-19-33(20-14-12-10-8-6-4-2)31-25-27(34-36-21-22-37-34)15-17-29(31)30-18-16-28(26-32(30)33)35-38-23-24-39-35/h15-18,25-26H,3-14,19-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEHCZLBPYNMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446664 | |
| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210347-49-2 | |
| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


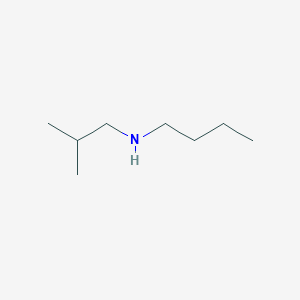
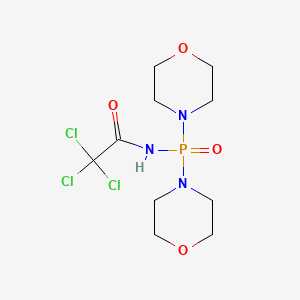
![Phenol, 4-[2-(4-pyridinyl)diazenyl]-](/img/structure/B3049477.png)
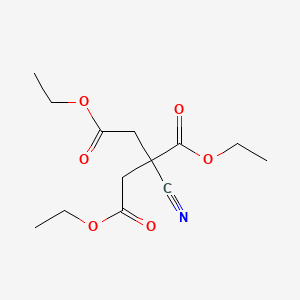
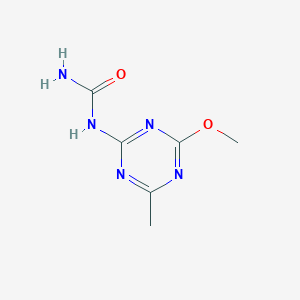

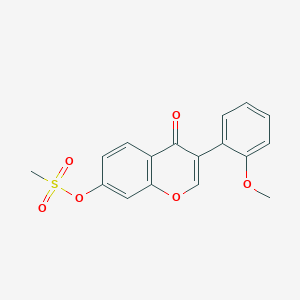
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)
![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)
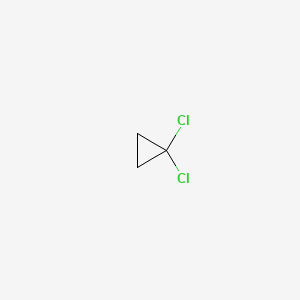

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)
